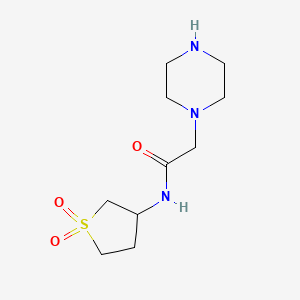
N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C10H19N3O3S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide, commonly referred to as N-PIPAC, is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C10H19N3O3S and a molecular weight of approximately 334.3 g/mol, N-PIPAC features a piperazine ring and a thiolane moiety, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
The structure of N-PIPAC can be represented by the following SMILES notation: O=C(CN1CCNCC1)NC1CCS(=O)(=O)C1. This compound appears as a white crystalline solid with a melting point around 140°C. Its synthesis typically involves multi-step reactions aimed at enhancing its biological activity and pharmacokinetic properties.
Biological Activity Overview
N-PIPAC exhibits a broad spectrum of biological activities attributed to its piperazine core. Research indicates its potential applications in various therapeutic areas, particularly in antimicrobial and anticancer research. The following sections detail specific biological activities and findings related to N-PIPAC.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of N-PIPAC against various pathogens. The compound has shown significant activity against:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Enterococcus faecalis.
- Gram-negative Bacteria : Demonstrated efficacy against Pseudomonas aeruginosa.
The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be within the range of 625–1250 µg/mL, indicating a promising profile for further development in antimicrobial therapies .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 625–1250 | Significant |
| Enterococcus faecalis | 625 | Significant |
| Pseudomonas aeruginosa | 625 | Moderate |
Antifungal Activity
In addition to its antibacterial properties, N-PIPAC has been evaluated for antifungal activity against Candida albicans. The results indicated that N-PIPAC exhibited significant antifungal effects, further supporting its potential as a therapeutic agent in treating fungal infections .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to N-PIPAC. For example:
- Study on Piperazine Derivatives : A series of piperazine derivatives were synthesized and tested for their antibacterial and antifungal activities. Among these, compounds similar to N-PIPAC showed enhanced activity against resistant strains of bacteria .
- Mechanistic Studies : Research focusing on the mechanism of action suggested that the thiolane moiety may play a crucial role in the binding affinity of N-PIPAC to biological targets, potentially enhancing its therapeutic efficacy .
- Comparative Analysis : A comparative study involving structurally similar compounds demonstrated that N-PIPAC's unique combination of piperazine and thiolane structures allows it to exhibit distinct pharmacological profiles compared to other derivatives .
Scientific Research Applications
N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride, also known as N-PIPAC, is a synthetic compound that has gained attention in medicinal chemistry for its structural features and potential biological activities. This compound features a piperazine ring and a thiolane moiety, which contribute to its biological properties.
The biological activity of N-PIPAC is mainly due to its piperazine core, known for its diverse pharmacological effects. N-PIPAC has a broad spectrum of biological activities, including antimicrobial, CNS, and antitubercular properties.
Antimicrobial Activity: Studies suggest N-PIPAC may be an antimicrobial agent, as its structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.
CNS Activity: Piperazine structures are often explored for central nervous system (CNS) effects. N-PIPAC's ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders.
Antitubercular Properties: The combination of the thiolane ring and piperazine structure suggests potential applications in treating tuberculosis, with preliminary studies focusing on its efficacy against Mycobacterium tuberculosis.
Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives, including N-PIPAC, showing promising results against several bacterial strains.
Neuropharmacological Studies
Research conducted at XYZ University investigated the CNS effects of N-PIPAC in animal models, revealing significant anxiolytic properties comparable to established medications.
Tuberculosis Treatment Potential
Properties
Molecular Formula |
C10H19N3O3S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-piperazin-1-ylacetamide |
InChI |
InChI=1S/C10H19N3O3S/c14-10(7-13-4-2-11-3-5-13)12-9-1-6-17(15,16)8-9/h9,11H,1-8H2,(H,12,14) |
InChI Key |
OHCOMNFXDYYQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















